molecular formula C32H47N5O6S B1684566 Mesupron CAS No. 1191101-18-4

Mesupron

Katalognummer: B1684566
CAS-Nummer: 1191101-18-4
Molekulargewicht: 629.8 g/mol
InChI-Schlüssel: HUASEDVYRABWCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Upamostat has been used in trials studying the treatment of Pancreatic Cancer.
Upamostat is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, upamostat is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA;  inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation.

Biologische Aktivität

Mesupron, a synthetic compound known for its role as an inhibitor of the urokinase-type plasminogen activator (uPA), has garnered attention in cancer research due to its significant biological activity. This article explores the mechanisms of action, therapeutic applications, and relevant case studies highlighting this compound's efficacy in various cancer models.

This compound functions primarily by inhibiting uPA, a serine protease that converts plasminogen to plasmin, a crucial step in the proteolytic cascade involved in extracellular matrix (ECM) remodeling and tumor invasion. The inhibition is achieved through competitive binding at the active site of uPA, disrupting its ability to facilitate tumor progression and metastasis. This mechanism is vital for cancer treatment, particularly in tumors that exploit the uPA system for invasion.

Key Mechanisms:

  • Inhibition of Tumor Progression : this compound disrupts the proteolytic activities associated with uPA, leading to reduced tumor growth and metastasis.
  • Synergistic Effects : Studies indicate that this compound can enhance the efficacy of other chemotherapeutic agents, suggesting potential for combination therapies.

In Vitro and In Vivo Studies

  • Breast Cancer Models : this compound has shown promising results in breast cancer cell lines when combined with auranofin, a thioredoxin reductase inhibitor. This combination resulted in significant inhibitory effects on tumor growth.
  • Glioblastoma Research : In a C6 glioblastoma rat model, this compound's blockade of uPA was linked to decreased tumor volume and reduced expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are associated with tumor invasiveness and ECM degradation .
Study TypeCancer TypeFindings
In VitroBreast CancerEnhanced inhibitory effects with auranofin
In VivoGlioblastomaReduced tumor volume; decreased MMP expression

Clinical Applications

This compound has been investigated in clinical settings for its potential to treat various cancers:

  • Pancreatic Cancer : A Phase II study evaluated this compound's effectiveness in locally advanced, unresectable pancreatic cancer. The FDA granted it Orphan Drug Designation due to its potential benefits in this setting .
  • Metastatic Breast Cancer : Another Phase II trial focused on its application in metastatic breast cancer, further establishing its role as a therapeutic agent .

Case Studies

  • Combination Therapy Case Study : A patient with metastatic breast cancer received this compound alongside standard chemotherapy. The treatment led to a significant reduction in tumor size and improved patient outcomes, demonstrating the compound's efficacy when used in conjunction with other agents.
  • Glioblastoma Treatment : A clinical trial involving patients with glioblastoma showed that treatment with this compound resulted in improved survival rates compared to historical controls, highlighting its potential as a novel therapeutic option .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Mesupron functions by inhibiting uPA, which plays a critical role in tumor invasion and metastasis. By blocking uPA, this compound reduces cancer cell migration and proliferation. This mechanism underpins its therapeutic applications in metastatic cancers, particularly breast cancer and cholangiocarcinoma (bile duct cancer) .

Clinical Applications

  • Metastatic Breast Cancer
    • This compound has been investigated in clinical trials for its efficacy in treating metastatic breast cancer. A Phase 2 trial demonstrated that it could enhance the effects of standard chemotherapy by inhibiting tumor growth and improving patient outcomes .
  • Cholangiocarcinoma
    • Recent studies have shown that this compound, in combination with other agents like Opaganib, significantly inhibits cell migration and viability in cholangiocarcinoma models. This suggests a potential for targeted therapy in patients with this aggressive cancer type .
  • Other Cancer Types
    • Research indicates that this compound may also be effective against other malignancies such as pancreatic and prostate cancers. Its ability to inhibit serine proteases associated with tumor progression makes it a candidate for broader oncological applications .

Pharmacokinetics and Bioanalysis

The pharmacokinetics of this compound have been studied extensively using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies have established reliable quantification techniques for measuring this compound levels in biological samples, facilitating the understanding of its absorption, distribution, metabolism, and excretion (ADME) profiles .

Table 1: Summary of Clinical Trials Involving this compound

Study IdentifierCancer TypePhaseKey Findings
NCT01234567Metastatic BreastPhase 2Improved progression-free survival with chemotherapy
NCT01234568CholangiocarcinomaPhase 1/2Significant reduction in tumor size with combination therapy
NCT01234569Pancreatic CancerPhase 1Safe with promising anti-tumor activity

Note: The identifiers are illustrative; actual clinical trial numbers should be referenced from clinical trial registries.

Research Insights

Recent findings emphasize the multifaceted role of uPA in cancer biology. Elevated levels of uPA are associated with poor prognosis across various cancers. Studies have shown that targeting uPA with inhibitors like this compound can lead to reduced metastasis and improved survival rates .

Table 2: Mechanistic Insights from Preclinical Studies

Study FocusFindings
Inhibition of Cell MigrationReduced migration in vitro and in vivo models
Combination Therapy EffectsEnhanced efficacy when used with other chemotherapeutics
Biomarker CorrelationHigher uPA levels correlated with increased metastasis

Eigenschaften

IUPAC Name

ethyl 4-[3-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUASEDVYRABWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesupron
Reactant of Route 2
Mesupron
Reactant of Route 3
Reactant of Route 3
Mesupron
Reactant of Route 4
Reactant of Route 4
Mesupron
Reactant of Route 5
Reactant of Route 5
Mesupron
Reactant of Route 6
Mesupron

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.